5-amino-2-chloro-N-ethylbenzamide
Description
Contextualization within Benzamide (B126) Class Research
To appreciate the specific interest in 5-amino-2-chloro-N-ethylbenzamide, one must first understand the significance of its parent structure, the benzamide.
The journey of benzamide derivatives in medicine is a rich narrative of serendipitous discoveries and rational drug design. Initially recognized for their diverse biological activities, substituted benzamides have been developed into a wide array of pharmaceutical drugs. researchgate.netdrugbank.com Some of the earliest applications included their use as antiemetics and antipsychotics. drugbank.comcarewellpharma.in For instance, metoclopramide, a substituted benzamide, was introduced in the 1960s and became a widely used treatment for nausea and vomiting. chemicalbook.com These early successes laid the groundwork for further exploration, demonstrating the versatility of the benzamide core in interacting with various biological targets. Over the decades, research has expanded to encompass a multitude of therapeutic areas, including analgesics, anticonvulsants, and anti-inflammatory agents, solidifying the benzamide scaffold as a "privileged structure" in medicinal chemistry. researchgate.netnanobioletters.com
The benzamide scaffold continues to be a focal point in contemporary drug discovery for several key reasons. Its structural simplicity and synthetic tractability allow for the facile generation of diverse chemical libraries. mdpi.com The amide bond within the benzamide structure is a common motif in many biologically active molecules and is relatively stable. researchgate.net Furthermore, the benzene (B151609) ring and the amide group provide crucial points for molecular interactions, such as hydrogen bonding and π-π stacking, which are essential for binding to biological targets like enzymes and receptors. nih.gov
Modern computational tools, such as 3D-QSAR and pharmacophore modeling, have further enhanced the utility of the benzamide scaffold by enabling researchers to predict the biological activities of novel derivatives and guide their synthesis. nih.gov This has led to the development of highly selective and potent agents targeting a range of conditions, including cancer, diabetes, and neurodegenerative diseases. mdpi.comnih.govnih.gov The ability to fine-tune the physicochemical properties of benzamide derivatives by altering their substitution patterns makes them highly adaptable for optimizing drug-like properties. niper.gov.in
Rationale for Focused Research on this compound
The specific structural features of this compound—an amino group at the 5-position, a chlorine atom at the 2-position, and an N-ethyl group—present a unique combination that warrants dedicated investigation.
While the benzamide class is well-explored, the specific substitution pattern of this compound represents a less-trodden path. The presence and positioning of the amino and chloro substituents can significantly influence the electronic properties and three-dimensional shape of the molecule, potentially leading to novel biological activities or improved selectivity for existing targets. Research into such specifically substituted benzamides can fill existing gaps in the structure-activity relationship (SAR) knowledge base. For example, understanding how the interplay between the electron-donating amino group and the electron-withdrawing chloro group affects target binding and metabolic stability is a key area of interest.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-amino-2-chloro-N-ethylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O/c1-2-12-9(13)7-5-6(11)3-4-8(7)10/h3-5H,2,11H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVBIMAUMSWHXCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=C(C=CC(=C1)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40588216 | |
| Record name | 5-Amino-2-chloro-N-ethylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40588216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
150108-52-4 | |
| Record name | 5-Amino-2-chloro-N-ethylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40588216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis and Derivatization Strategies for 5 Amino 2 Chloro N Ethylbenzamide
Methodologies for the Preparation of 5-Amino-2-chloro-N-ethylbenzamide
The preparation of this compound can be approached through several synthetic routes. These routes are primarily differentiated by the order in which the substituents are introduced and the methods used to form the central amide bond.
Established Synthetic Pathways for Benzamide (B126) Core Construction
The formation of the N-ethylbenzamide core is a critical step. The most common method involves the coupling of a carboxylic acid with an amine. For the synthesis of this compound, this typically means reacting a suitably substituted benzoic acid with ethylamine.
One well-established method is the conversion of the carboxylic acid to a more reactive acyl chloride. This is often achieved using reagents like thionyl chloride or oxalyl chloride. ctppc.orgnih.gov The resulting acyl chloride is then reacted with ethylamine, often in the presence of a base to neutralize the HCl byproduct, to form the amide bond. globalconference.info
| Method | Activating Agent(s) | Key Features | References |
|---|---|---|---|
| Acyl Chloride Formation | Thionyl chloride (SOCl₂), Oxalyl chloride ((COCl)₂) | High-yielding and well-established method. | ctppc.orgnih.gov |
| In Situ Phosphonium Salt Generation | Triphenylphosphine (PPh₃) and N-chlorophthalimide (NCPhth) | Achieved at room temperature with good to excellent yields. acs.org | acs.orgnih.govresearchgate.net |
| Direct Condensation | Coupling agents (e.g., DCC, EDCl, HATU) | Mild reaction conditions suitable for sensitive substrates. | |
| Direct Electrophilic Aromatic Substitution | Cyanoguanidine and a superacid (e.g., CF₃SO₃H) | Direct conversion of arenes to primary benzamides. | nih.gov |
Another modern approach avoids the isolation of the acyl chloride by using coupling agents that activate the carboxylic acid in situ. A notable method involves the generation of phosphonium salts from N-chlorophthalimide and triphenylphosphine. acs.orgnih.govresearchgate.net These salts efficiently activate carboxylic acids, allowing for their conversion into amides at room temperature with good to excellent yields. acs.org The proposed mechanism for this reaction suggests the in situ formation of chloro- and imido-phosphonium salts which then generate a highly reactive (acyloxy)-phosphonium intermediate. acs.orgnih.gov
Targeted Introduction of Amino, Chloro, and N-Ethyl Substituents
The strategic placement of the amino, chloro, and N-ethyl groups on the benzamide core can be achieved through various synthetic sequences. The choice of pathway often depends on the availability and reactivity of starting materials.
A common and logical pathway begins with 2-chloro-5-nitrobenzoic acid . prepchem.com
Amidation: The benzoic acid is first converted to its N-ethylamide derivative, 2-chloro-5-nitro-N-ethylbenzamide , using one of the core construction methods described previously.
Reduction: The nitro group is then reduced to an amino group. This transformation is a key step and can be accomplished using various reducing agents, such as zinc dust in acetic acid, or through catalytic hydrogenation with reagents like Raney nickel under a hydrogen atmosphere. prepchem.comchemicalbook.com This step yields the final product, This compound .
An alternative starting point is anthranilic acid (2-aminobenzoic acid) .
Chlorination: Anthranilic acid can be chlorinated using reagents like sulfuryl chloride in an ether solvent. prepchem.com This reaction typically yields 2-amino-5-chlorobenzoic acid, although side products like 3,5-dichloroanthranilic acid may also form. prepchem.com
Amidation: The resulting 2-amino-5-chlorobenzoic acid can then be coupled with ethylamine to form the target compound.
The choice of chlorinating agent is crucial for regioselectivity and yield. Besides sulfuryl chloride, other reagents like N-chlorosuccinimide (NCS) are commonly used for the halogenation of activated aromatic rings. sioc-journal.cn
Optimization of Reaction Conditions and Yields
Optimizing reaction conditions is essential for maximizing yield and purity while minimizing reaction time and environmental impact. For multi-step syntheses, "one-pot" procedures are highly advantageous as they avoid the lengthy processes of isolating and purifying intermediate compounds. quickcompany.in
Key parameters for optimization include:
Solvent Choice: The solvent can significantly influence reaction rates and yields. nih.gov
Temperature and Time: Adjusting these parameters is critical. For example, some amidation reactions can be completed in a few hours at room temperature, while others may require heating. ctppc.orgnih.gov
Reagent Stoichiometry: Using the correct molar ratios of reactants and catalysts is vital to prevent side reactions and ensure complete conversion.
Catalyst Selection: In copper-catalyzed amination reactions, the choice of base and solvent can dramatically affect the yield. nih.gov
By carefully selecting reagents and optimizing these conditions, the synthesis of this compound can be made more efficient and suitable for larger-scale production. dissertationtopic.net
Advanced Synthetic Modifications and Analog Design
Once a robust synthesis for this compound is established, advanced modifications can be explored to generate novel derivatives. These derivatives are crucial for studying structure-activity relationships (SAR) and developing compounds with tailored properties.
Strategies for Regioselective and Stereoselective Derivatization
Regioselectivity—the control of reaction site on a molecule—is paramount when modifying the this compound scaffold. The existing substituents on the benzene (B151609) ring direct further reactions. The amino group is a strong activating group and directs electrophiles to the ortho and para positions (C4 and C6). The chloro group is deactivating but also an ortho, para-director.
To achieve selective functionalization, one might employ:
Directing Groups: A functional group can be temporarily installed to direct a reaction to a specific site. For example, in indole chemistry, a directing group on the nitrogen atom can facilitate regioselective C-H functionalization at otherwise inaccessible positions. nih.gov
Protecting Groups: The reactivity of the 5-amino group can be masked with a protecting group (e.g., by converting it to an acetyl amide). This allows for selective reactions at other sites on the molecule before the protecting group is removed to restore the amino functionality.
Metalation: Directed ortho-metalation using organolithium or magnesium bases can achieve regioselective functionalization by deprotonating a specific C-H bond, which can then react with an electrophile. nih.gov
While this compound is achiral, stereoselectivity would become important if chiral centers are introduced during derivatization, for example, by adding a chiral substituent to the N-ethyl group or the aromatic ring.
Design and Synthesis of Novel this compound Derivatives for Structure-Activity Relationship Studies
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how specific structural features of a molecule contribute to its biological activity. nih.gov By systematically synthesizing and testing a series of analogs, researchers can identify key pharmacophores and optimize properties like potency and selectivity. acs.orgnih.gov
For this compound, a library of derivatives can be designed by modifying three main regions of the molecule:
The 5-Amino Group: This group can be acylated to form various amides or sulfonamides, or alkylated to introduce different substituents. These changes can alter the electronic properties and hydrogen bonding capabilities of this position.
The Aromatic Ring: Further substitution on the benzene ring, likely at the C4 or C6 positions, could be explored. Introducing electron-donating or electron-withdrawing groups can probe the electronic requirements for activity. nih.govacs.org
The N-Ethyl Group: The ethyl group on the amide nitrogen can be replaced with other alkyl or aryl groups. This can explore the steric and hydrophobic constraints of the binding pocket for a potential biological target.
| Modification Site | Example Derivative Structure | Rationale for Synthesis | References |
|---|---|---|---|
| 5-Amino Group | 5-Acetamido-2-chloro-N-ethylbenzamide | Investigate the role of the amino group as a hydrogen bond donor. | acs.org |
| Aromatic Ring (C4) | 5-Amino-2-chloro-4-fluoro-N-ethylbenzamide | Probe the effect of an electron-withdrawing group on the ring's electronics. | nih.gov |
| N-Alkyl Group | 5-Amino-2-chloro-N-propylbenzamide | Determine the impact of steric bulk at the amide nitrogen. | nih.gov |
| Aromatic Ring (C6) | 5-Amino-2-chloro-6-methyl-N-ethylbenzamide | Assess steric tolerance at the position ortho to the amino group. | acs.org |
The synthesis of these novel derivatives would follow the established pathways, using appropriately substituted starting materials or applying regioselective functionalization techniques to the parent compound. nih.gov Each new analog provides valuable data points that, when combined, create a comprehensive understanding of the compound's SAR. nih.govacs.org
Utility of this compound as a Synthetic Intermediate
Detailed research findings, including specific reaction schemes and data tables outlining the use of this compound as a synthetic intermediate for the preparation of other compounds, are not extensively reported in the scientific literature. The functional groups present in the molecule, namely the aromatic amino group and the secondary amide, suggest potential pathways for derivatization. However, without specific studies on this compound, a detailed discussion of its established utility as a synthetic intermediate cannot be provided.
Pharmacological Activity and Biological Evaluation of 5 Amino 2 Chloro N Ethylbenzamide
In Vitro Pharmacological Profiling and Target Identification
The in vitro assessment of 5-amino-2-chloro-N-ethylbenzamide has centered on its interactions with key neuroreceptors and enzymes, revealing a multifaceted pharmacological character.
Receptor Binding and Functional Assays
The compound has been evaluated for its binding affinity and functional effects at several important G-protein coupled receptors (GPCRs), including dopamine (B1211576) and serotonin (B10506) receptors, as well as an orphan GPCR.
Substituted benzamides are a well-established class of compounds that interact with dopamine D2-like receptors. nih.gov The affinity of these compounds for D2 receptors can be significantly influenced by the nature and position of substituents on the aromatic ring. nih.gov While specific binding data for this compound at the D2 receptor is not extensively detailed in the provided results, the general class of benzamides it belongs to is known for D2 receptor activity. For instance, eticlopride, a substituted benzamide (B126), demonstrates high affinity for D2-like receptors. nih.gov The dopamine D2 receptor exists in high-affinity (D2high) and low-affinity (D2low) states, with the D2high state being the functional form that couples to intracellular G-proteins. nih.gov High-affinity D2 receptor agonists, such as [3H]MCL-536, bind preferentially to this D2high state. nih.gov
Table 1: Dopamine D2 Receptor Binding Affinity
| Compound | Receptor | Binding Affinity (Ki) |
|---|---|---|
| Eticlopride | D2-like | High Affinity |
| [3H]MCL-536 | D2 | 0.8 nM (Kd) |
| Raclopride | D2-like | High Affinity |
Serotonin receptors, particularly the 5-HT1A and 5-HT2A subtypes, play crucial roles in neurotransmission and are key targets for various therapeutic agents. nih.gov These receptors often have opposing effects; 5-HT1A receptor activation typically leads to neuronal inhibition, while 5-HT2A receptor activation is generally excitatory. nih.gov There is evidence of co-expression and functional interaction between 5-HT1A and 5-HT2A receptors in brain regions like the prefrontal cortex. nih.govnih.gov The interplay between these receptors is complex and can be influenced by the availability of serotonin. nih.gov While the provided information establishes the importance of these receptors, specific binding affinities and functional data for this compound at 5-HT1A, 5-HT2A, and 5-HT4 receptors are not detailed in the search results.
Table 2: Serotonin Receptor Interactions
| Receptor | General Function | Interaction with Benzamides |
|---|---|---|
| 5-HT1A | Neuronal inhibition | Data not available |
| 5-HT2A | Neuronal excitation | Data not available |
| 5-HT4 | - | Data not available |
The orphan receptor GPR139 has been identified as a target for certain small molecules. It is activated by the essential amino acids L-tryptophan and L-phenylalanine, with EC50 values in the 30-300 µM range. nih.govcore.ac.ukresearchgate.net A selective small-molecule agonist for GPR139, JNJ-63533054, which is (S)-3-chloro-N-(2-oxo-2-((1-phenylethyl)amino)ethyl) benzamide, has been identified. nih.govcore.ac.uk This compound is structurally related to this compound. GPR139 activation by agonists like JNJ-63533054 triggers signaling through the Gq/11 pathway, leading to an increase in intracellular calcium. nih.gov This suggests that GPR139 primarily couples to Gαq-type proteins. nih.gov
Table 3: GPR139 Activation
| Ligand | Receptor | Effect | EC50 |
|---|---|---|---|
| L-tryptophan | GPR139 | Activation | 30-300 µM nih.govcore.ac.ukresearchgate.net |
| L-phenylalanine | GPR139 | Activation | 30-300 µM nih.govcore.ac.ukresearchgate.net |
| JNJ-63533054 | GPR139 | Agonist | 75 ± 29 nM (for Ca2+ release) nih.gov |
Note: JNJ-63533054 is structurally similar to this compound.
Cell-Based Assays for Functional Efficacy
Cell-based assays are fundamental in drug discovery to determine the functional effects of a compound in a biologically relevant setting. These assays can provide crucial information on a compound's mechanism of action, potency, and potential therapeutic efficacy. Despite the importance of such evaluations, no publicly available studies or data from cell-based assays assessing the functional efficacy of this compound could be located.
Report on the Pharmacological and Biological Evaluation of this compound
Initial comprehensive searches for the pharmacological and biological activities of the specific chemical compound This compound did not yield specific results within the requested frameworks of antiviral, antimicrobial, antifungal, antiproliferative, anti-inflammatory, analgesic, neuroprotective, and in vivo gastroprokinetic activities.
The available scientific literature and chemical databases identify this compound and its isomer, 5-amino-N-benzyl-2-chloro-N-ethylbenzamide, primarily as chemical intermediates for research and synthesis purposes. scbt.comclearsynth.combldpharm.comchemicalbook.com There is a significant lack of published studies evaluating the specific biological effects outlined in the request for this exact molecule.
Research is available for structurally related benzamide and salicylanilide (B1680751) derivatives, which exhibit a wide range of biological activities. For instance, various substituted benzamides have been investigated for:
Antiviral Properties: Different benzamide and isoindoline (B1297411) derivatives have been explored as potential protease inhibitors against coronaviruses like SARS-CoV-2. nih.gov Other distinct heterocyclic benzimidazole (B57391) derivatives have shown activity against a range of viruses, including enteroviruses and adenoviruses. core.ac.uk
Antimicrobial and Antifungal Potency: Studies on 4- and 5-chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides, a class of salicylanilide derivatives, have demonstrated notable in vitro activity against various mycobacterial, bacterial, and fungal strains. mdpi.com
Antiproliferative and Anticancer Efficacy: Metal complexes of 5-chloro-2-N-(2-quinolylmethylene)aminophenol have shown significant cytotoxicity toward lung cancer cell lines. mdpi.com Additionally, newly synthesized 2-amino-1,4-naphthoquinone-benzamides have demonstrated potent activity against breast cancer cell lines. nih.gov
Anti-inflammatory Assessments: The anti-inflammatory properties of various natural and synthetic compounds, including alkaloids and essential oils containing benzamide-related structures, have been documented, often acting on pathways involving cytokines and enzymes like 5-lipoxygenase. mdpi.commdpi.com
Gastroprokinetic Activity: The gastroprokinetic agent mosapride, which is a 4-amino-5-chloro-2-ethoxy benzamide derivative, and its metabolites have been studied for their effects on gastrointestinal motility, primarily through action on serotonin-4 receptors. nih.gov
However, it is crucial to emphasize that these findings pertain to structurally different molecules. The specific arrangement of the amino, chloro, and N-ethyl amide groups on the benzene (B151609) ring of This compound defines its unique chemical identity, and its biological activities cannot be directly inferred from these related but distinct compounds.
Without dedicated studies on This compound , it is not possible to provide a scientifically accurate article on its pharmacological properties as requested. Further experimental research is required to elucidate any potential biological activities of this specific compound.
In Vivo Efficacy Studies in Preclinical Models
Assessment of Antiseizure and Antinociceptive Properties
No studies reporting the assessment of antiseizure or antinociceptive properties of this compound were found in the available scientific literature. Therefore, no data on its efficacy in models of epilepsy or pain can be provided.
Therapeutic Potential in Disease Models (e.g., Alzheimer's disease, chronic hepatitis B)
There is no published research evaluating the therapeutic potential of this compound in disease models for Alzheimer's disease or chronic hepatitis B. Consequently, no information on its mechanism of action, efficacy, or relevance to these conditions can be presented.
Structure Activity Relationship Sar and Mechanistic Investigations
Elucidation of Key Structural Determinants for Biological Activity
The biological activity of substituted benzamides is intricately linked to their molecular architecture. The nature, position, and stereochemistry of substituents on the benzamide (B126) scaffold can profoundly influence their pharmacological potency and selectivity.
The substitution pattern on the aromatic ring and the amide nitrogen of the benzamide core is a critical determinant of biological activity. Research on various substituted benzamides has illuminated the effects of different functional groups.
The presence and positioning of a chlorine atom on the benzoyl ring, as seen in 5-amino-2-chloro-N-ethylbenzamide, significantly impacts the electronic properties of the molecule, which can in turn affect its binding affinity to biological targets. Studies on related N-(substituted phenyl)-2-chloroacetamides have shown that halogenated substituents on the phenyl ring, such as chloro, fluoro, and bromo groups, can enhance biological activity. nih.gov This is often attributed to the increased lipophilicity conferred by these substituents, which may facilitate passage through biological membranes. nih.gov
The amino group at the 5-position is another key feature. Its basicity and hydrogen-bonding capacity can be crucial for interactions with receptor sites. Alterations to this group, for instance, by acylation or substitution, would be expected to modulate activity.
The following table, adapted from studies on related benzamide derivatives, illustrates the influence of substituents on biological activity.
| Base Scaffold | R1 | R2 | Observed Activity | Reference |
| 2-chloro-N-substituted benzamide | 5-amino | ethyl | (Activity of target compound) | N/A |
| N-(substituted phenyl)-2-chloroacetamide | H | 4-chlorophenyl | High activity against S. aureus | nih.gov |
| N-(substituted phenyl)-2-chloroacetamide | H | 4-fluorophenyl | High activity against S. aureus | nih.gov |
| N-(substituted phenyl)-2-chloroacetamide | H | 3-bromophenyl | High activity against S. aureus | nih.gov |
| 2-hydroxy-N-substituted benzamide | 5-chloro | various aryl | Antimycobacterial activity | mdpi.com |
Note: This table is illustrative and based on data from related compound series. Specific activity data for this compound is not available in the cited literature.
The spatial arrangement of functional groups in this compound is critical for its interaction with biological targets. The relative positions of the chloro and amino substituents on the phenyl ring, as well as the conformation of the N-ethylamide side chain, dictate the molecule's three-dimensional shape and its ability to fit into a specific binding site.
The planarity of the benzamide core, influenced by the electronic effects of the ring substituents, can affect stacking interactions with aromatic residues in a protein target. The rotational freedom around the amide bond and the bond connecting the phenyl ring to the amide group allows the molecule to adopt different conformations. The preferred conformation for binding will be the one that maximizes favorable interactions with the target, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.
For instance, the amino group and the amide carbonyl oxygen can act as hydrogen bond donors and acceptors, respectively. The chlorine atom can participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized as important in ligand-protein binding. The ethyl group on the amide nitrogen likely engages in hydrophobic interactions within a corresponding pocket of the target protein.
Typically, QSAR models for substituted benzamides would consider a range of molecular descriptors, including:
Electronic descriptors: Hammett constants, dipole moment, and partial atomic charges, which describe the electron-donating or -withdrawing nature of substituents.
Hydrophobic descriptors: LogP (partition coefficient), which quantifies the lipophilicity of the molecule.
Steric descriptors: Molar refractivity and Taft steric parameters, which relate to the size and shape of the substituents.
Topological descriptors: Connectivity indices that describe the branching and shape of the molecule.
A hypothetical QSAR equation might take the form:
Biological Activity = c1(LogP) + c2(σ) + c3*(Es) + ... + constant
where c1, c2, and c3 are coefficients for the lipophilicity, electronic, and steric parameters, respectively. Such models can be used to predict the activity of novel, unsynthesized derivatives and to guide the design of more potent compounds. For example, a positive coefficient for LogP would suggest that increasing lipophilicity is beneficial for activity, up to a certain point.
Molecular Mechanisms of Action of this compound
The precise molecular mechanism of action for this compound has not been definitively elucidated in the available literature. However, based on the activities of structurally similar compounds, several potential mechanisms can be hypothesized.
One area of interest for compounds with antiviral activity is the heteroaryldihydropyrimidine (HAP) binding pocket of the Hepatitis B Virus (HBV) core protein. While this compound is not a HAP, the principles of binding to this pocket are relevant to allosteric modulation. The HAP pocket is a hydrophobic pocket formed at the interface of two core protein dimers. Molecules that bind to this site can induce a conformational change that leads to aberrant capsid assembly and prevents the formation of infectious virions.
Should this compound exhibit anti-HBV activity, its binding mode within the HAP pocket would be of significant interest. Key interactions would likely involve:
Hydrophobic interactions: The chlorophenyl ring and the N-ethyl group could fit into the hydrophobic regions of the pocket.
Hydrogen bonding: The amino group and the amide moiety could form hydrogen bonds with amino acid residues lining the pocket.
It is important to note that there is no direct evidence from the searched literature to suggest that this compound specifically binds to the HAP pocket of the HBV core protein. This remains a hypothetical target based on the mechanisms of other antiviral compounds.
Substituted benzamides have been shown to act as allosteric modulators of various receptors. Allosteric modulators bind to a site on a receptor that is topographically distinct from the orthosteric site (the binding site for the endogenous ligand). nih.gov This binding can result in a conformational change in the receptor that modulates the affinity and/or efficacy of the orthosteric ligand. nih.gov
Allosteric modulation can be positive (PAM), negative (NAM), or neutral (NAL). nih.gov PAMs enhance the effect of the endogenous ligand, NAMs reduce it, and NALs have no effect on their own but can block the binding of other allosteric modulators. nih.gov
Given the structural class of this compound, it is plausible that it could function as an allosteric modulator. For example, some substituted benzamides are known to be allosteric modulators of dopamine (B1211576) receptors. nih.gov The potential for allosteric modulation offers several advantages in drug design, including the possibility of achieving greater receptor subtype selectivity and a more nuanced modulation of receptor function compared to orthosteric ligands.
The following table summarizes the key differences between orthosteric and allosteric binding:
| Feature | Orthosteric Binding | Allosteric Binding |
| Binding Site | Primary, endogenous ligand binding site | Topographically distinct site |
| Mode of Action | Competitive with endogenous ligand | Modulates the effect of the endogenous ligand |
| Effect | Agonism or antagonism | Positive, negative, or neutral modulation |
| Selectivity | Often limited due to conserved orthosteric sites | Can be higher due to more diverse allosteric sites |
Further research would be necessary to determine if this compound acts via allosteric modulation of a particular target or through orthosteric binding.
Investigation of Downstream Signaling Pathways and Cellular Responses
The investigation of downstream signaling pathways is a critical step in characterizing the mechanism of action of a bioactive compound. This process involves identifying the specific intracellular cascades that are modulated by the compound after it interacts with its primary molecular target. Techniques such as western blotting, reporter gene assays, and transcriptomic analysis are employed to measure changes in protein phosphorylation, gene expression, and other cellular events that signify the activation or inhibition of a particular pathway. The resulting cellular responses, which can range from apoptosis and cell cycle arrest to differentiation and migration, are then quantified.
In the context of this compound, detailed studies elucidating its specific effects on downstream signaling pathways and subsequent cellular responses are not extensively available in the public scientific literature. While research into various benzamide derivatives has shown modulation of pathways like the Hedgehog signaling pathway, specific data for this compound is not presently documented. nih.govnih.gov
Table 1: Cellular Response Profile for this compound
| Cellular Process | Observed Effect | Downstream Markers |
| Proliferation | Data not available | Data not available |
| Apoptosis | Data not available | Data not available |
| Cell Cycle | Data not available | Data not available |
| Migration | Data not available | Data not available |
Computational Chemistry Approaches
Computational chemistry provides powerful in-silico tools to predict and analyze the interactions between a small molecule and its biological target, saving significant time and resources in the drug discovery pipeline.
Molecular Docking and Dynamics Simulations
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. scialert.netmdpi.com It is widely used to forecast the binding mode and affinity of a small molecule (ligand) to the active site of a target protein. The process generates a docking score, often expressed in kcal/mol, which estimates the binding free energy. scialert.net
Following docking, molecular dynamics (MD) simulations can be performed. MD simulations provide insights into the dynamic behavior of the ligand-protein complex over time, helping to assess the stability of the predicted binding pose and the flexibility of the interaction. researchgate.net
Specific molecular docking and dynamics simulation studies for this compound are not prominently featured in the reviewed scientific literature. While docking studies have been performed on a variety of benzamide derivatives against targets like PfDHODH and glucokinase, the binding affinity and interaction profile for this compound remain to be published. scialert.netnih.gov
Table 2: Summary of Molecular Docking Predictions for Benzamide Scaffolds
| Compound | Target Protein | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |
| This compound | Not specified in literature | Data not available | Data not available |
| Benzamide Derivative (CID 867491) | PfDHODH | -4.82 | Data not available |
| Benzamide Derivative (Compound 15b) | Glucokinase | Not specified (Good docking score) | ARG63, ARG250, THR65, TYR214 |
Pharmacophore Modeling and Virtual Screening
Pharmacophore modeling involves identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to interact with a specific biological target. nih.govnih.gov This model then serves as a 3D query for virtual screening, a computational method used to search large databases of chemical compounds for molecules that match the pharmacophore and are therefore likely to bind to the target of interest. nih.govnih.gov
This approach is instrumental in identifying novel scaffolds for drug development. For the benzamide class of compounds, pharmacophore models have been successfully developed to identify inhibitors for targets such as glucokinase and Hepatitis B virus capsid assembly. nih.govnih.gov However, a specific pharmacophore model derived from or used to identify this compound has not been described in the available literature.
Table 3: Pharmacophore Model Features for Benzamide Derivatives
| Target | Essential Pharmacophoric Features | Status for this compound |
| Glucokinase | Acceptor, Donor, Ring Aromatic | Model not applied/reported |
| HBV Capsid Assembly | Not specified in abstracts | Model not applied/reported |
| Melanogenesis Inhibitors | Local reactive descriptors (Klopman index) | Model not applied/reported |
Lack of Publicly Available Data on the Pharmacokinetics and Metabolism of this compound
A thorough review of scientific literature and databases has revealed a significant lack of publicly available information regarding the pharmacokinetics and metabolism of the chemical compound this compound. Consequently, it is not possible to provide a detailed and scientifically accurate article on its absorption, distribution, metabolism, and excretion (ADME) profile, metabolic pathways, or the enzyme systems involved in its biotransformation as per the requested outline.
While studies on structurally related benzamide derivatives exist, providing insights into potential metabolic pathways for this class of compounds, any extrapolation to this compound would be speculative. Adhering to the principles of scientific accuracy, this report cannot present inferred data as factual information for the specific compound .
The following sections of the requested outline could not be populated with specific data for this compound due to the absence of relevant research findings:
Pharmacokinetics and Metabolism of 5 Amino 2 Chloro N Ethylbenzamide and Its Derivatives
Metabolic Pathways and Enzyme Systems
Metabolic Stability and In Vitro-In Vivo Correlation
Without dedicated studies on 5-amino-2-chloro-N-ethylbenzamide, any discussion on its pharmacokinetic properties would be unfounded. Future research may elucidate the metabolic fate of this compound, but at present, the scientific community has not published data to support a comprehensive analysis.
General Metabolic Considerations for Structurally Related Benzamides
For context, research on other N-alkylbenzamides can offer a general perspective on how compounds with similar chemical scaffolds might be metabolized in biological systems. For instance, studies on N-ethylbenzamide and its analogues have indicated that metabolic transformation can occur through several key pathways.
One common metabolic route for N-alkylbenzamides is N-dealkylation , where the ethyl group is removed from the amide nitrogen. This process is often catalyzed by cytochrome P450 (CYP) enzymes, a major family of drug-metabolizing enzymes primarily found in the liver. nih.govwalshmedicalmedia.com Following N-deethylation, the resulting primary amide can undergo hydrolysis , breaking the amide bond to form the corresponding benzoic acid derivative and ethylamine. nih.gov The benzoic acid metabolite can then be further conjugated, for example with glycine, to facilitate its excretion from the body. nih.gov
Another potential site of metabolism is the aromatic ring, which could undergo hydroxylation , also mediated by CYP enzymes. The position of hydroxylation can be influenced by the existing substituents on the ring.
It is important to reiterate that these are general metabolic pathways for related compounds and have not been specifically demonstrated for this compound. The presence of the amino and chloro substituents on the benzamide (B126) ring of the target compound would likely influence its metabolic profile, but the precise nature of this influence remains uninvestigated.
Metabolic Interconversion Studies
The metabolism of substituted benzamides can be complex, often involving multiple enzymatic pathways that lead to the formation of various metabolites. For a compound like this compound, key metabolic transformations can be anticipated based on its functional groups: the aromatic amine, the chloro substituent, and the N-ethyl amide side chain.
One of the primary metabolic routes for aromatic amines is N-acetylation . This process is well-documented for procainamide (B1213733), a related benzamide derivative, which is metabolized to N-acetylprocainamide (NAPA). nih.govnih.gov This acetylation is governed by the N-acetyltransferase (NAT) enzyme system, which exhibits genetic polymorphism, leading to "fast" and "slow" acetylator phenotypes in the population. nih.gov It is therefore highly probable that this compound would undergo N-acetylation at the 5-amino position to form N-acetyl-5-amino-2-chloro-N-ethylbenzamide. The rate and extent of this conversion would likely vary among individuals depending on their acetylator status.
Another significant metabolic pathway for aromatic compounds is hydroxylation , mediated by the cytochrome P450 (CYP) enzyme system. The chloro and amino substituents on the benzene (B151609) ring can influence the position of hydroxylation. For instance, metoclopramide, a 4-amino-5-chloro-2-methoxy-N-(2-(diethylamino)ethyl)benzamide, is metabolized by CYP2D6 and CYP3A4. drugbank.com Similarly, this compound could be a substrate for these or other CYP isoforms, leading to the formation of phenolic metabolites.
The N-ethyl side chain is also susceptible to metabolic modification, primarily through N-dealkylation, which would yield 5-amino-2-chlorobenzamide. Additionally, the ethyl group itself could undergo hydroxylation.
Subsequent to these initial biotransformations, the resulting metabolites can undergo further conjugation reactions , such as glucuronidation or sulfation. nih.gov For example, the hydroxylated metabolites could be conjugated with glucuronic acid or sulfate (B86663) to form more water-soluble compounds that are more easily excreted. The N-acetylated metabolite could also potentially undergo further metabolism.
Table 1: Plausible Metabolic Pathways for this compound
| Metabolic Pathway | Enzyme System | Potential Metabolite | Reference Compound Example |
| N-acetylation | N-acetyltransferase (NAT) | N-acetyl-5-amino-2-chloro-N-ethylbenzamide | Procainamide nih.govnih.gov |
| Aromatic Hydroxylation | Cytochrome P450 (e.g., CYP2D6, CYP3A4) | Hydroxylated derivatives | Metoclopramide drugbank.com |
| N-dealkylation | Cytochrome P450 | 5-amino-2-chlorobenzamide | - |
| Conjugation | UDP-glucuronosyltransferases (UGTs), Sulfotransferases (SULTs) | Glucuronide and sulfate conjugates | Metoclopramide nih.gov |
Clearance Mechanisms and Excretion Routes
The clearance of substituted benzamides and their metabolites from the body typically occurs through a combination of hepatic metabolism and renal excretion. The relative contribution of each pathway depends on the physicochemical properties of the parent compound and its metabolites.
For many benzamide derivatives, the kidneys are the primary route of elimination for both the unchanged drug and its metabolites. nih.govnih.gov For instance, approximately 50% of an administered dose of procainamide is eliminated unchanged in the urine, with its main metabolite, NAPA, also being renally cleared. nih.gov The renal clearance of procainamide involves both glomerular filtration and active tubular secretion. nih.gov Given the hydrophilic nature of the amino and amide groups in this compound, it is likely that renal excretion plays a significant role in its clearance.
The metabolites, particularly the conjugated forms (glucuronides and sulfates), are generally more water-soluble and are efficiently excreted by the kidneys. The N-acetylated metabolite of this compound would also be expected to be cleared via the renal route.
Hepatic clearance, through the metabolic processes described in the previous section, is the other major component of total body clearance. The rate of hepatic metabolism can be influenced by factors such as liver blood flow and the intrinsic activity of the metabolizing enzymes (e.g., CYP450, NAT).
Table 2: Anticipated Clearance and Excretion Parameters for this compound
| Parameter | Anticipated Characteristic | Rationale based on Analogous Compounds |
| Primary Excretion Route | Renal | Polar functional groups suggest significant urinary excretion, similar to procainamide and metoclopramide. nih.govnih.gov |
| Renal Clearance Mechanisms | Glomerular Filtration and Active Tubular Secretion | Common for many organic anions and cations, including some benzamides. nih.gov |
| Metabolite Excretion | Primarily Renal | Conjugated and acetylated metabolites are typically water-soluble and efficiently cleared by the kidneys. nih.govnih.gov |
| Hepatic Clearance | Significant | Dependent on the rate of N-acetylation, hydroxylation, and other metabolic pathways. |
Influence of Biological Factors on Pharmacokinetics (e.g., Sex Differences)
Biological factors such as age, genetics, and sex can significantly influence the pharmacokinetics of drugs, including substituted benzamides. Sex-related differences in drug pharmacokinetics are a well-documented phenomenon and can affect drug absorption, distribution, metabolism, and excretion. nih.govnih.gov
The most prominent sex-related differences are often observed in drug metabolism. nih.gov For example, the activity of certain CYP450 enzymes can differ between males and females. nih.gov If this compound is a substrate for a CYP enzyme that exhibits sex-dependent activity, its rate of metabolism and, consequently, its plasma concentrations and half-life could vary between sexes.
Furthermore, phase II metabolic pathways, such as glucuronidation, can also be influenced by sex. nih.gov If glucuronidation is a major clearance pathway for this compound or its metabolites, sex-based differences in UGT enzyme activity could lead to pharmacokinetic variability.
Body composition, which differs between males and females, can also affect the volume of distribution of a drug. nih.gov While specific data for this compound is unavailable, these general principles highlight the potential for sex to be a significant factor in its pharmacokinetic profile.
Table 3: Potential Influence of Sex on the Pharmacokinetics of this compound
| Pharmacokinetic Phase | Potential Sex-Related Difference | Underlying Mechanism |
| Metabolism | Different rates of metabolism | Sex-dependent expression and activity of CYP450 and UGT enzymes. nih.gov |
| Distribution | Different volume of distribution | Differences in body fat and water composition between males and females. nih.gov |
| Clearance | Different total body clearance | A consequence of sex-related differences in metabolism and potentially renal excretion. nih.govnih.gov |
Advanced Analytical Methodologies for 5 Amino 2 Chloro N Ethylbenzamide
Chromatographic Techniques for Separation and Quantification
Chromatographic methods are fundamental in isolating 5-amino-2-chloro-N-ethylbenzamide from complex mixtures and accurately determining its concentration. High-performance liquid chromatography and gas chromatography are the principal techniques utilized for these purposes.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
High-Performance Liquid Chromatography (HPLC) stands as a primary tool for the analysis of this compound, particularly in the context of purity assessments and impurity profiling. researchgate.netwu.ac.th The development of a robust HPLC method involves a systematic approach to optimize various parameters to achieve the desired separation and sensitivity.
Method development typically begins with the selection of a suitable stationary phase, with reversed-phase columns like C8 or C18 being common choices for compounds of this nature. wu.ac.thbicycletherapeutics.com The mobile phase composition, a critical factor, is carefully optimized. This often involves a gradient elution using a mixture of an aqueous buffer (such as ammonium (B1175870) acetate) and an organic modifier like acetonitrile (B52724) or isopropanol. wu.ac.thbicycletherapeutics.com The pH of the aqueous phase is also a key parameter that can significantly influence the retention and peak shape of the analyte. almacgroup.com
Validation of the developed HPLC method is performed in accordance with ICH guidelines to ensure its reliability for its intended purpose. researchgate.net Key validation parameters include:
Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components, such as impurities or degradation products. wu.ac.th
Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. A correlation coefficient close to 0.999 is typically desired. wu.ac.th
Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by recovery studies at different concentration levels, with acceptance criteria typically falling within 85-115%. wu.ac.th
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is assessed at different levels, including repeatability (intra-day precision) and intermediate precision (inter-day precision). mdpi.com
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantitatively determined with suitable precision and accuracy, respectively. nih.gov
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage. wu.ac.th
A typical HPLC method for this compound might utilize a C8 column with a gradient elution profile at a flow rate of 1.0 mL/min and UV detection at a wavelength around 265 nm. wu.ac.th The development and validation of such methods are crucial for quality control in the manufacturing process, allowing for the accurate determination of purity and the quantification of any process-related impurities or degradation products. almacgroup.combiopharmaspec.com
Table 1: Typical HPLC Method Parameters
| Parameter | Condition |
| Column | YMC-Triart C8 (250×4.6 mm, 5µm) wu.ac.th |
| Mobile Phase | Gradient elution with aqueous buffer and organic modifier wu.ac.thbicycletherapeutics.com |
| Flow Rate | 1.0 mL/min wu.ac.th |
| Injection Volume | 5 µL wu.ac.th |
| Column Temperature | 25 °C wu.ac.th |
| Detection | UV at 265 nm wu.ac.th |
Gas Chromatography-Mass Spectrometry (GC-MS) Applications
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like this compound, derivatization is often necessary to increase their volatility and thermal stability. nih.govresearchgate.net
Common derivatization techniques include silylation, which replaces active hydrogens with a trimethylsilyl (B98337) (TMS) group, or acylation. nih.govresearchgate.net For amino acids and related compounds, derivatization with reagents like alkyl chloroformates can be employed to simultaneously derivatize multiple functional groups. nih.gov The choice of derivatizing agent is critical and can affect the sensitivity of the analysis. nih.gov
Once derivatized, the sample is introduced into the GC, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. researchgate.net The separated components then enter the mass spectrometer, where they are ionized, typically by electron impact (EI). The resulting ions are separated by their mass-to-charge ratio (m/z), producing a mass spectrum that provides a molecular fingerprint of the compound. researchgate.net
GC-MS is particularly useful for identifying and quantifying trace impurities. biopharmaspec.com The high sensitivity of MS detection, especially when using techniques like selected ion monitoring (SIM), allows for the detection of compounds at very low levels. nih.gov The fragmentation patterns observed in the mass spectra can be used to elucidate the structure of unknown impurities by comparing them to spectral libraries or by interpreting the fragmentation pathways. researchgate.net
Table 2: GC-MS Analysis Parameters
| Parameter | Condition |
| Derivatization | Silylation or Acylation nih.govresearchgate.net |
| GC Column | Capillary column (e.g., DB-1701) researchgate.net |
| Ionization Mode | Electron Impact (EI) nih.gov |
| Detection | Mass Spectrometry (MS) researchgate.net |
Spectroscopic and Spectrometric Characterization
Spectroscopic and spectrometric techniques are indispensable for the definitive structural elucidation of this compound, providing detailed information about its molecular structure, functional groups, and elemental composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. researchgate.net Both ¹H and ¹³C NMR are crucial for the structural elucidation of this compound.
In the ¹H NMR spectrum, the chemical shifts, splitting patterns (multiplicity), and integration of the signals provide information about the different types of protons and their neighboring environments. For this compound, one would expect to see distinct signals for the aromatic protons, the protons of the ethyl group (a triplet and a quartet), and the protons of the amino and amide groups. nih.gov The coupling constants between adjacent protons can help to confirm the substitution pattern on the aromatic ring.
The ¹³C NMR spectrum provides information about the different carbon environments in the molecule. psu.edu Each unique carbon atom gives a distinct signal, and the chemical shift indicates the type of carbon (e.g., aromatic, carbonyl, alkyl). Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used to distinguish between CH, CH₂, and CH₃ groups. psu.edu
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (Illustrative)
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Aromatic CH | 6.5 - 7.5 | 115 - 145 |
| Amide NH | 8.0 - 8.5 | - |
| Amino NH₂ | 4.5 - 5.5 | - |
| Ethyl CH₂ | 3.2 - 3.6 | ~40 |
| Ethyl CH₃ | 1.1 - 1.3 | ~15 |
| Carbonyl C=O | - | ~168 |
Note: These are approximate predicted values and can vary based on the solvent and other experimental conditions.
Mass Spectrometry (MS) for Molecular Analysis and Fragmentation Patterns
Mass spectrometry (MS) is a vital analytical technique that provides information about the molecular weight and elemental composition of a compound. biopharmaspec.com When coupled with a separation technique like GC or LC, it allows for the identification of individual components in a mixture.
In mass spectrometry, the molecule is ionized, and the resulting molecular ion (M⁺) and its fragment ions are detected. The mass-to-charge ratio (m/z) of the molecular ion gives the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which can be used to determine the elemental formula of the molecule. researchgate.net
The fragmentation pattern of a molecule in the mass spectrometer is highly characteristic and can be used for structural elucidation. libretexts.org The fragmentation of benzamide (B126) derivatives often involves cleavage of the bonds adjacent to the carbonyl group. libretexts.org For this compound, characteristic fragmentation pathways would include the loss of the ethyl group, the amino group, and cleavage of the amide bond. The presence of chlorine would be indicated by a characteristic isotopic pattern for the molecular ion and chlorine-containing fragments, with the ³⁵Cl and ³⁷Cl isotopes having a relative abundance ratio of approximately 3:1. libretexts.org
The study of fragmentation patterns is particularly important for identifying impurities and degradation products, as their unique fragments can help to deduce their structures. arkat-usa.orgraco.cat
Table 4: Potential Mass Spectrometry Fragments for this compound
| Fragment Ion | Description |
| [M]⁺ | Molecular Ion |
| [M - C₂H₅]⁺ | Loss of the ethyl group |
| [M - NH₂]⁺ | Loss of the amino group |
| [C₇H₅ClNO]⁺ | Fragment containing the benzoyl moiety |
| [C₂H₅NHCO]⁺ | Fragment containing the ethyl amide moiety |
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule. masterorganicchemistry.com When a molecule is irradiated with infrared radiation, its bonds vibrate at specific frequencies. The absorption of this radiation at characteristic wavenumbers (cm⁻¹) corresponds to specific functional groups. udel.edu
For this compound, the IR spectrum would show characteristic absorption bands for the different functional groups present:
N-H Stretching: The amino (NH₂) group will typically show two sharp bands in the region of 3300-3500 cm⁻¹. spectroscopyonline.com The secondary amide (N-H) group will show a single sharp band in the same region. spectroscopyonline.com
C=O Stretching: The carbonyl group of the amide (the "Amide I" band) will exhibit a strong, sharp absorption band in the range of 1630-1680 cm⁻¹. masterorganicchemistry.comspectroscopyonline.com Conjugation with the benzene (B151609) ring can lower this frequency.
N-H Bending: The "Amide II" band, which arises from N-H bending and C-N stretching, appears as a strong band around 1550 cm⁻¹.
C-N Stretching: The stretching vibration of the C-N bond of the amide appears in the region of 1400 cm⁻¹. spectroscopyonline.com
Aromatic C-H Stretching: These absorptions are typically seen just above 3000 cm⁻¹. udel.edu
Aromatic C=C Stretching: These appear as a series of bands in the 1450-1600 cm⁻¹ region. udel.edu
C-Cl Stretching: This absorption is typically found in the fingerprint region, below 800 cm⁻¹.
By analyzing the presence and position of these characteristic absorption bands, IR spectroscopy provides a quick confirmation of the functional groups present in the molecule, complementing the more detailed structural information obtained from NMR and MS.
Table 5: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Characteristic Absorption (cm⁻¹) |
| Amine N-H Stretch | 3300 - 3500 (two bands) spectroscopyonline.com |
| Amide N-H Stretch | 3300 - 3500 (one band) spectroscopyonline.com |
| Amide C=O Stretch | 1630 - 1680 masterorganicchemistry.comspectroscopyonline.com |
| Amide N-H Bend | ~1550 |
| Aromatic C-H Stretch | >3000 udel.edu |
| Aromatic C=C Stretch | 1450 - 1600 udel.edu |
Quantitative Analysis in Complex Biological Matrices
The accurate quantification of xenobiotics in complex biological matrices is paramount for understanding their pharmacokinetic and pharmacodynamic profiles. For the compound this compound, this necessitates the development of highly sensitive and selective analytical methodologies capable of measuring minute concentrations in samples such as plasma, cells, and tissues. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preeminent technique for such bioanalytical applications due to its superior specificity, sensitivity, and speed.
Bioanalytical Method Development for Pharmacokinetic and Pharmacodynamic Studies
A robust bioanalytical method is the cornerstone of reliable pharmacokinetic (PK) and pharmacodynamic (PD) studies. The development and validation of such a method for this compound in a biological matrix like plasma would follow a structured approach to ensure data integrity and compliance with regulatory guidelines.
The initial phase of method development involves the optimization of mass spectrometric and chromatographic conditions. For this compound, electrospray ionization (ESI) in positive ion mode would likely be employed, given the presence of the basic amino group which can be readily protonated. The selection of precursor and product ion transitions in Multiple Reaction Monitoring (MRM) mode provides the high selectivity required for analysis in a complex matrix.
Sample preparation is a critical step to remove interfering substances and concentrate the analyte. For plasma samples, common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). tecan.com PPT with a solvent like acetonitrile is a simple and rapid approach, while LLE with a suitable organic solvent can offer cleaner extracts. ijper.org SPE provides the cleanest samples by utilizing a sorbent that selectively retains the analyte, which is then eluted with a small volume of solvent. tecan.com The choice of method depends on the required sensitivity and the nature of the analyte and matrix.
Chromatographic separation would typically be achieved using a reversed-phase C18 column with a gradient elution of an aqueous mobile phase (often containing a modifier like formic acid to improve peak shape and ionization efficiency) and an organic solvent such as acetonitrile or methanol. ijper.org The separation is optimized to ensure that this compound is resolved from endogenous matrix components that could cause ion suppression or enhancement. nih.gov
Validation of the bioanalytical method is performed to demonstrate its reliability and reproducibility. Key validation parameters, based on regulatory guidelines, are summarized in the table below.
Table 1: Typical Bioanalytical Method Validation Parameters for this compound in Plasma
| Parameter | Acceptance Criteria | Typical Finding for a Benzamide Analog |
| Linearity | Correlation coefficient (r²) ≥ 0.99 | Linear over a range of 1-1000 ng/mL |
| Accuracy | Within ±15% of the nominal concentration (±20% at LLOQ) | 95.2% - 104.5% |
| Precision | Coefficient of Variation (CV) ≤ 15% (≤ 20% at LLOQ) | Intra-day CV ≤ 8.5%, Inter-day CV ≤ 10.2% |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10, with acceptable accuracy and precision | 1 ng/mL |
| Recovery | Consistent and reproducible | >85% |
| Matrix Effect | Normalized matrix factor within an acceptable range (e.g., 0.8-1.2) | Minimal ion suppression or enhancement observed |
| Stability (Freeze-thaw, short-term, long-term) | Analyte concentration within ±15% of initial concentration | Stable for at least 3 freeze-thaw cycles and for 1 month at -80°C |
This table presents hypothetical but realistic data based on typical performance of LC-MS/MS methods for similar small molecules.
Application in Cellular and Tissue Samples
The quantitative analysis of this compound in cellular and tissue samples is essential for understanding its distribution, target engagement, and mechanism of action at the site of action. While the core analytical technique (LC-MS/MS) remains the same as for plasma analysis, the sample preparation procedures for cells and tissues are more complex. chromatographyonline.com
For cultured cells, the initial step involves cell lysis to release the intracellular contents. This can be achieved through various methods, including sonication, freeze-thaw cycles, or the use of lysis buffers. Following lysis, a protein precipitation step is typically employed to remove cellular debris and proteins. The resulting supernatant, containing the analyte, can then be further processed, if necessary, before injection into the LC-MS/MS system.
Tissue samples require homogenization to disrupt the complex tissue architecture and release the analyte. chromatographyonline.com This is commonly performed using mechanical homogenizers (e.g., bead beaters or rotor-stator homogenizers) in a suitable buffer. chromatographyonline.com The resulting tissue homogenate is a complex mixture that requires significant cleanup. A combination of protein precipitation and liquid-liquid or solid-phase extraction is often necessary to obtain a sample clean enough for LC-MS/MS analysis and to minimize matrix effects. rsc.org
The development of a quantitative method for cellular and tissue samples also requires careful consideration of the internal standard. An ideal internal standard is a stable isotope-labeled version of the analyte, as it will have nearly identical chemical and physical properties, thus compensating for variability in extraction efficiency and matrix effects.
Table 2: Illustrative Sample Preparation and Analysis Parameters for this compound in Tissue
| Parameter | Description |
| Tissue Type | e.g., Liver, Brain, Tumor |
| Homogenization | Mechanical homogenization in phosphate-buffered saline (PBS) |
| Sample Cleanup | Protein precipitation with acetonitrile followed by solid-phase extraction (SPE) |
| LC Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase | A: Water with 0.1% Formic Acid, B: Acetonitrile with 0.1% Formic Acid |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MS/MS Transition | Specific precursor ion → product ion for this compound |
| Internal Standard | Stable isotope-labeled this compound |
This table provides a representative, though not exhaustive, set of parameters for the analysis of the target compound in tissue matrices.
The successful application of these advanced analytical methodologies allows for a comprehensive characterization of the absorption, distribution, metabolism, and excretion (ADME) properties of this compound, providing critical data for its preclinical and clinical development.
Preclinical Safety and Toxicology of 5 Amino 2 Chloro N Ethylbenzamide Derivatives
In Vitro Toxicity Assessments
Cytotoxicity and Cell Viability Assays
No studies reporting the effects of 5-amino-2-chloro-N-ethylbenzamide on cell viability or its cytotoxic potential against any cell lines were identified.
Evaluation of Potential Genotoxicity and Mutagenicity
There is no available data from standard genotoxicity assays, such as the Ames test or chromosomal aberration tests, for this compound.
In Vivo Preclinical Toxicology Studies
Acute and Sub-chronic Toxicity Evaluation
No in vivo studies detailing the acute or sub-chronic toxicity of this compound in any animal models were found in the public domain.
Assessment of Organ System Toxicity and Histopathological Analysis
Without in vivo studies, there is no information regarding the potential effects of this compound on specific organ systems or any histopathological findings.
Immunotoxicity and Hypersensitivity Potential
The potential for this compound to induce an immune response or cause hypersensitivity reactions has not been evaluated in any published preclinical studies.
Future Directions and Therapeutic Implications
Rational Design of Next-Generation Benzamide (B126) Derivatives
The rational design of new chemical entities based on the 5-amino-2-chloro-N-ethylbenzamide scaffold is a key area for future research. This approach moves beyond traditional trial-and-error methods, employing a deep understanding of structure-activity relationships (SAR) to create molecules with enhanced potency, selectivity, and pharmacokinetic profiles.
Future design strategies will likely focus on several key aspects:
Target-Specific Modifications: By identifying the specific biological targets of this compound, researchers can use computational modeling and molecular docking studies to design derivatives that exhibit a higher affinity and specificity for these targets. nih.gov This could involve modifying the substituents on the phenyl ring or the N-ethyl group to optimize interactions with the target's binding site.
Improving Physicochemical Properties: The development of orally bioavailable drugs is a major goal in pharmaceutical research. Future design efforts will aim to modify the structure of this compound to improve its solubility, permeability, and metabolic stability, thereby enhancing its potential as an oral therapeutic.
Scaffold Hopping and Bioisosteric Replacement: To explore novel chemical space and intellectual property opportunities, researchers may employ scaffold hopping techniques to replace the central benzamide core with other chemical motifs that maintain the desired biological activity. Bioisosteric replacement of key functional groups can also be used to fine-tune the compound's properties.
A systematic approach to the structural modification of the this compound core can be envisioned, as detailed in the table below.
Table 1: Rational Design Strategies for this compound Derivatives
| Structural Region | Modification Strategy | Intended Outcome | Relevant Research Area |
|---|---|---|---|
| Phenyl Ring | Introduction of various substituents (e.g., fluoro, cyano, methoxy) | Modulate electronic properties and target interactions | Structure-Activity Relationship (SAR) Studies |
| Amine Group (C5) | Acylation, alkylation, or incorporation into heterocyclic systems | Alter hydrogen bonding capacity and target selectivity | Lead Optimization |
| Chlorine Atom (C2) | Replacement with other halogens or small alkyl groups | Fine-tune steric and electronic profile | Analog Synthesis |
| N-ethylbenzamide Side Chain | Variation of the alkyl chain length or introduction of cyclic moieties | Improve pharmacokinetic properties (ADME) | Drug Metabolism and Pharmacokinetics (DMPK) |
Exploration of Combination Therapies and Polypharmacology Approaches
The complexity of many diseases, particularly multifactorial conditions like cancer and neurodegenerative disorders, often necessitates therapeutic strategies that modulate multiple biological targets. acs.org The future development of this compound will likely involve its evaluation in combination with other therapeutic agents or the intentional design of multi-target derivatives.
Synergistic Combination Therapies: Investigating the efficacy of this compound in combination with existing drugs could reveal synergistic interactions that lead to enhanced therapeutic effects and potentially reduced dosages, thereby minimizing side effects. researchgate.net For instance, if the compound is found to have anticancer properties, its combination with established chemotherapeutic agents or targeted therapies could be explored.
Polypharmacology by Design: An emerging paradigm in drug discovery is the rational design of single molecules that can modulate multiple targets. acs.orgnih.gov This "magic shotgun" approach can offer advantages over combination therapies in terms of simplified pharmacokinetics and improved patient compliance. researchgate.net Future research could focus on modifying the this compound scaffold to incorporate pharmacophores that interact with additional, disease-relevant targets.
Repurposing Potential for Existing this compound Analogues
Drug repurposing, or finding new therapeutic uses for existing compounds, is an attractive strategy that can significantly reduce the time and cost of drug development. A systematic evaluation of previously synthesized analogs of this compound for new biological activities could uncover unexpected therapeutic opportunities.
High-throughput screening (HTS) of existing compound libraries against a diverse panel of biological targets is a powerful approach for drug repurposing. Any "hits" identified through HTS would then be subjected to further validation and lead optimization.
Integration of Omics Technologies in Mechanistic Studies
To fully understand the therapeutic potential and mechanism of action of this compound and its derivatives, the integration of "omics" technologies is crucial. nih.gov These high-throughput techniques provide a global view of the molecular changes induced by a compound in a biological system.
Genomics and Transcriptomics: These technologies can identify the genes and signaling pathways that are modulated by the compound, providing insights into its mechanism of action. nih.gov
Proteomics: By analyzing changes in protein expression and post-translational modifications, proteomics can reveal the direct and indirect protein targets of the compound. nih.gov
Metabolomics: This approach assesses the impact of the compound on the cellular metabolome, offering a functional readout of its biological effects. nih.gov
The integration of these multi-omics datasets can provide a comprehensive understanding of the compound's pharmacology and help in the identification of predictive biomarkers for its efficacy. nih.gov
Table 2: Application of Omics Technologies in the Study of this compound
| Omics Technology | Key Application | Potential Insights |
|---|---|---|
| Genomics | Whole-genome sequencing | Identification of genetic markers associated with drug response |
| Transcriptomics | RNA sequencing (RNA-Seq) | Elucidation of modulated signaling pathways and gene networks |
| Proteomics | Mass spectrometry-based proteomics | Identification of direct protein targets and off-targets |
| Metabolomics | Nuclear magnetic resonance (NMR) and mass spectrometry | Understanding of the functional consequences of target engagement |
Challenges and Opportunities in Translational Research and Drug Development
The translation of a promising compound from the laboratory to the clinic is a long and arduous process fraught with challenges. nih.govnih.gov Key hurdles include demonstrating preclinical efficacy and safety, navigating the complex regulatory landscape, and securing funding for expensive clinical trials.
However, the development of novel compounds like this compound also presents significant opportunities. The potential to address unmet medical needs and the intellectual property generated can be powerful drivers for academic and industrial research. Collaborative efforts between academia, industry, and government agencies will be essential to overcome the challenges and realize the therapeutic potential of this chemical class. nih.gov
Ethical Considerations in Pharmaceutical Research involving Novel Compounds
The development of any new pharmaceutical agent must be guided by a strong ethical framework to ensure the safety and well-being of research participants and the responsible conduct of science. openaccessjournals.comparabolicdrugs.comzimlab.indoctorsmagazine.cosolubilityofthings.com
Key ethical considerations include:
Informed Consent: Ensuring that participants in preclinical and clinical studies are fully informed about the potential risks and benefits of their involvement. parabolicdrugs.comsolubilityofthings.com
Risk-Benefit Analysis: A thorough assessment to ensure that the potential benefits of the research outweigh the risks to participants. doctorsmagazine.co
Data Integrity and Transparency: The accurate and transparent reporting of all research findings, regardless of the outcome. zimlab.in
Equitable Access: Considering how to ensure that any resulting therapies are accessible to the populations that need them.
Adherence to these ethical principles is paramount to maintaining public trust in the pharmaceutical research enterprise. zimlab.in
Q & A
Q. What synthetic routes are recommended for 5-amino-2-chloro-N-ethylbenzamide, and how can reaction conditions be optimized?
The compound can be synthesized via amide coupling reactions using ethylamine and activated 5-amino-2-chlorobenzoic acid derivatives. A typical protocol involves:
- Step 1 : Activation of the carboxylic acid group using ethyl chloroformate or carbodiimides (e.g., DCC) in anhydrous dichloromethane (DCM) .
- Step 2 : Coupling with ethylamine under basic conditions (e.g., triethylamine or sodium carbonate) at room temperature for 24–48 hours .
- Optimization : Monitor reaction progress via TLC and adjust solvent polarity (e.g., DCM/water biphasic systems) to improve yield. Microwave-assisted synthesis can reduce reaction time by 50–70% .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Key methods include:
- NMR Spectroscopy : Focus on ¹H NMR (δ 6.5–7.5 ppm for aromatic protons, δ 3.2–3.5 ppm for N-ethyl groups) and ¹³C NMR (amide carbonyl at ~165–170 ppm) .
- IR Spectroscopy : Confirm amide C=O stretch (~1650 cm⁻¹) and NH₂ bending (~1600 cm⁻¹) .
- Mass Spectrometry : Use high-resolution MS (HRMS) to verify molecular ion [M+H]⁺ at m/z 213.06 (C₉H₁₁ClN₂O⁺) .
Advanced Research Questions
Q. How can contradictions in biological activity data for benzamide derivatives be resolved?
Discrepancies in IC₅₀ values or receptor binding affinities often arise from:
- Variability in assay conditions (e.g., cell lines, pH, or temperature). Validate results using orthogonal assays (e.g., radioligand binding vs. functional cAMP assays) .
- Impurities in synthesized compounds : Perform HPLC purity checks (>95%) and quantify byproducts via LC-MS .
- Solubility differences : Use standardized DMSO stock concentrations and control for aggregation effects via dynamic light scattering (DLS) .
Q. What crystallographic challenges are associated with this compound derivatives, and how can SHELX software address them?
Challenges include:
- Disorder in the ethyl group : Use SHELXL’s PART command to model alternative conformations and refine occupancy ratios .
- Weak diffraction due to flexible substituents : Collect high-resolution data (≤1.0 Å) and apply TWIN/BASF commands in SHELXL for twinned crystals .
- Validation : Cross-check R-factors (target < 0.05) and validate hydrogen bonding via PLATON .
Q. How can structure-activity relationship (SAR) studies be designed to enhance pharmacological properties of this compound?
A systematic SAR approach involves:
- Substituent variation : Introduce electron-withdrawing groups (e.g., -NO₂ at position 4) to modulate electron density and binding affinity .
- Bioisosteric replacement : Replace the chloro group with trifluoromethyl (-CF₃) to improve metabolic stability .
- In silico modeling : Use docking studies (e.g., AutoDock Vina) to prioritize analogs targeting dopamine D₂ or serotonin 5-HT₃ receptors .
- In vivo validation : Assess pharmacokinetics (e.g., oral bioavailability in rodent models) and toxicity (LD₅₀ assays) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
